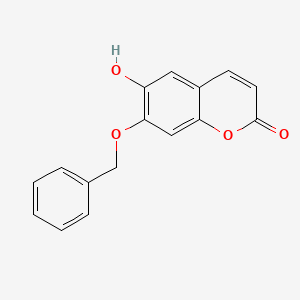

7-Benzyl-O-esculetin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-7-phenylmethoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-13-8-12-6-7-16(18)20-14(12)9-15(13)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKMATZIOKUNXOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C3C=CC(=O)OC3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Benzyl O Esculetin

Established Synthetic Pathways for 7-Benzyl-O-esculetin

The synthesis of this compound is primarily achieved through the direct, regioselective benzylation of its parent compound, esculetin (B1671247). This targeted approach is critical for subsequent synthetic manipulations.

Regioselective Benzylation of Esculetin at the C-7 Hydroxyl Position

The selective benzylation of one hydroxyl group in the presence of another on the same aromatic ring presents a significant challenge in organic synthesis. In the case of esculetin, the C-7 hydroxyl group can be preferentially alkylated over the C-6 hydroxyl group under specific reaction conditions. This regioselectivity is often attributed to the differential acidity of the two phenolic protons. The C-7 hydroxyl group is generally more acidic and therefore more readily deprotonated, making its corresponding phenoxide a more potent nucleophile.

A common method involves the reaction of esculetin with benzyl (B1604629) chloride in the presence of a suitable base. For instance, one established procedure involves treating esculetin with benzyl chloride to yield 7-benzyloxy-6-hydroxycoumarin. google.com Studies on analogous regioselective alkylations of catechol coumarins, such as esculetin, have demonstrated that the choice of base is crucial. For selective methylation, a weak base like sodium carbonate (Na2CO3) favors reaction at the C-7 position, while a strong base like sodium hydride (NaH) can lead to reaction at the C-6 position. researchgate.net This principle of base selection is applicable to benzylation, allowing chemists to direct the synthesis towards the desired 7-O-substituted product.

Table 1: Reagents for Regioselective Alkylation of Esculetin

| Target Position | Alkylating Agent | Proposed Base | Rationale |

|---|---|---|---|

| C-7 Hydroxyl | Benzyl Halide | Sodium Carbonate (Na₂CO₃) | Preferential deprotonation of the more acidic C-7 hydroxyl group. researchgate.net |

| C-6 Hydroxyl | Methyl Iodide | Sodium Hydride (NaH) | Deprotonation of the less acidic C-6 hydroxyl group under stronger basic conditions. researchgate.net |

Multi-Step Approaches for Derivatization

The synthesis of complex molecules often requires a sequence of reactions where protecting groups are strategically employed to mask reactive functional groups. libretexts.orglibretexts.org The preparation of this compound is frequently the initial step in a broader multi-step synthesis designed to produce more elaborate coumarin (B35378) derivatives. savemyexams.com In these sequences, the benzyl group serves as a robust protecting group for the C-7 hydroxyl, allowing for chemical modifications to be carried out selectively at the C-6 hydroxyl position or other sites on the coumarin scaffold. researchgate.net Once the desired modifications are complete, the benzyl group can be readily removed through catalytic hydrogenation to reveal the free hydroxyl group, finalizing the synthesis of the target derivative. This strategy underscores the importance of this compound as a key intermediate.

This compound as a Strategic Building Block in Organic Synthesis

The utility of this compound extends beyond its role as a simple protected intermediate; it is a versatile building block for constructing a wide array of complex molecules with tailored properties. biosynth.com

Precursor for Advanced Coumarin Analogues

With the C-7 hydroxyl group masked, the remaining C-6 hydroxyl group of this compound becomes the primary site for further functionalization. This allows for the synthesis of advanced coumarin analogues with substituents specifically at the C-6 position. For example, the free hydroxyl group can be alkylated, acylated, or glycosylated to introduce a variety of functional moieties. These modifications can significantly alter the biological profile of the resulting coumarin. Research has shown that modifications at this position can influence the antiproliferative and anti-inflammatory activities of esculetin derivatives. researchgate.netconicet.gov.ar After the desired group is installed at the C-6 position, debenzylation at C-7 yields novel 6-substituted-6,7-dihydroxycoumarins that would be difficult to access through direct synthesis.

Scaffold for Novel Chemical Entities with Modulated Functionalities

The this compound framework provides a reliable scaffold for developing novel chemical entities where the core coumarin structure is retained for its inherent biological relevance. nih.gov The benzyl-protected coumarin can be subjected to various reactions, such as electrophilic substitution on the aromatic ring or condensation reactions, to build more complex molecular architectures. For example, Mannich reactions on the esculetin scaffold have been used to introduce nitrogen-containing groups, which can enhance metabolic stability and antitumor activity. researchgate.netnih.gov The presence of the benzyl group ensures that the C-7 hydroxyl does not interfere with these transformations. This strategic use allows chemists to explore new chemical space around the coumarin core, leading to compounds with potentially modulated or entirely new functionalities for applications in medicinal chemistry and materials science. nih.gov

Exploration of Novel Functionalization and Derivatization Strategies

To broaden the synthetic utility of this compound, researchers are continuously exploring novel methods for its functionalization and derivatization. mdpi.comresearchgate.net These strategies aim to introduce diverse chemical groups onto the coumarin scaffold efficiently and with high selectivity.

Modern synthetic methods, including metal-catalyzed cross-coupling reactions, offer powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions could be applied to this compound to attach various substituents to the aromatic ring, assuming a suitable handle like a halogen is first installed. Furthermore, derivatization of the remaining C-6 hydroxyl group using advanced reagents can lead to novel ethers, esters, or carbamates. For instance, Mitsunobu reactions have been successfully used for the selective alkylation of dihydroxycoumarins, providing an alternative to traditional Williamson ether synthesis. researchgate.net The exploration of such novel reactions expands the toolbox available to chemists for modifying the this compound scaffold, paving the way for the creation of next-generation coumarin-based compounds.

Table 2: Potential Functionalization Reactions on the this compound Scaffold

| Reaction Type | Target Site | Potential Reagents/Catalysts | Purpose |

|---|---|---|---|

| Etherification | C-6 Hydroxyl | Alkyl halides, Mitsunobu reagents (e.g., DIAD, PPh₃) | Introduce diverse alkyl or aryl groups. researchgate.net |

| Esterification | C-6 Hydroxyl | Acyl chlorides, carboxylic anhydrides | Synthesize ester derivatives with varied properties. |

| Mannich Reaction | C-8 or C-5 Position | Formaldehyde (B43269), secondary amines | Introduce aminoalkyl groups to enhance bioactivity. nih.gov |

| Halogenation | C-5 or C-8 Position | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Install a handle for subsequent cross-coupling reactions. |

| Debenzylation | C-7 Benzyloxy Group | H₂, Palladium on Carbon (Pd/C) | Deprotect the C-7 hydroxyl group in the final synthetic step. |

Chemical Modifications at Other Positions of the Coumarin Nucleus (e.g., C-4, C-8)

The selective protection of the 7-hydroxyl group as a benzyl ether in this compound facilitates specific modifications at other sites of the coumarin core, primarily the C-4 and C-8 positions. The remaining free hydroxyl group at C-6 and the reactive positions on the pyrone and benzene (B151609) rings allow for diverse chemical transformations.

Modification at the C-4 Position: Substituents at the C-4 position of the coumarin scaffold are known to influence the molecule's biological properties. researchgate.net The introduction of various groups at this position can be achieved through reactions like the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of a catalyst. researchgate.net While the direct synthesis of C-4 substituted this compound is one route, another common strategy involves performing the modification on the esculetin core after protecting the 7-OH group. Studies on 6,7-dihydroxycoumarins show that introducing hydrophobic or hydrophilic groups at the C-4 position significantly affects their metabolic pathways. researchgate.net For instance, the introduction of methyl, trifluoromethyl, or phenyl groups has been explored to modulate activity. researchgate.net

Modification at the C-8 Position: The C-8 position is also a target for chemical modification. The Mannich reaction is a classic method used to introduce aminomethyl groups at this position. researchgate.netscienceopen.com This reaction typically involves treating the coumarin with formaldehyde and a secondary amine (like pyrrolidine, morpholine (B109124), or piperidine). scienceopen.comnih.gov Such modifications have been shown to enhance the metabolic stability and biological activity of esculetin derivatives. researchgate.net The introduction of a nitrogen-containing group as a hydrogen bond acceptor at the C-8 position can improve both the metabolic stability and anti-tumor activity of the parent compound. researchgate.net

The table below summarizes common modifications at the C-4 and C-8 positions of the esculetin nucleus, which are made possible by using a protected intermediate like this compound.

| Position | Modification Type | Reagents/Reaction | Example Substituent | Reference |

| C-4 | Substitution | Pechmann Reaction | -CH₃, -CF₃, -Phenyl | researchgate.net |

| C-8 | Aminomethylation | Mannich Reaction | -CH₂-pyrrolidine, -CH₂-morpholine | researchgate.netnih.gov |

| C-4 & C-8 | Dual Substitution | Sequential Reactions | 4-Trifluoromethyl & 8-(pyrrolidin-1-ylmethyl) | researchgate.net |

Design and Synthesis of Hybrid Molecular Constructs

Molecular hybridization is a strategy in medicinal chemistry that involves combining two or more pharmacophores into a single molecule. This approach aims to create new compounds with potentially enhanced activity, better selectivity, or a dual mode of action. This compound serves as a valuable scaffold for creating such hybrid molecules due to its modifiable structure. nih.govconicet.gov.ar

The synthesis of these hybrids often involves linking the coumarin core to another biologically active moiety, such as a pyrimidine, triazole, or an amino acid, through a suitable linker. nih.govmdpi.comrsc.org The free 6-hydroxyl group of this compound or the C-4 position can be used as an attachment point for these linkers.

For example, pyrimidine-coumarin linked hybrids have been synthesized by reacting alkylated coumarins with substituted benzyl-2-thiouracils. mdpi.com Another common approach is the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") to create triazole-linked hybrids. rsc.org In a typical synthesis, one part of the hybrid (e.g., the coumarin) is modified to contain an alkyne group, while the other part contains an azide, and they are then joined together.

The table below illustrates examples of hybrid molecular constructs based on the coumarin scaffold.

| Hybrid Type | Linked Moiety | Linker Type | Synthetic Strategy | Reference |

| Pyrimidine-Coumarin | Pyrimidine | Ethoxy | Reaction of alkylated coumarin with thiouracil | mdpi.com |

| Indole-Triazole-Coumarin | Indole, Triazole | Triazole | MCR-Click Synthesis | rsc.org |

| Uracil-Coumarin | Uracil | -SCH₂- | Conjugation | nih.gov |

| Imidazole-Coumarin | Imidazole | -SCH₂- | Conjugation | nih.gov |

Catalytic Approaches and Reaction Optimization in this compound Synthesis

The synthesis of coumarin derivatives, including this compound, has been significantly improved through the development of advanced catalytic methods. These approaches aim to increase yield, improve regioselectivity, and shorten reaction times under milder conditions compared to traditional methods. mdpi.comencyclopedia.pub

The synthesis of this compound itself can be achieved through the benzylation of esculetin's 7-hydroxyl group, a reaction that can be optimized using phase-transfer catalysts. nih.gov An alternative patented method involves the reaction of 2-hydroxy-4-benzyloxy-5-hydroxy-benzaldehyde with acetic anhydride (B1165640) and potassium acetate. google.com

More broadly, the construction of the coumarin core is often achieved via catalytic versions of classic reactions:

Pechmann Condensation: This is one of the most common methods for synthesizing 7-hydroxycoumarins and their derivatives. researchgate.net It involves the acid-catalyzed condensation of a phenol with a β-ketoester. Research has focused on replacing traditional strong acid catalysts (like sulfuric acid) with solid acid catalysts such as mesoporous zirconium phosphate, which offer advantages like easier separation and reusability. researchgate.net

C-H Bond Activation: Modern synthetic chemistry has seen the rise of transition-metal-catalyzed C-H bond activation for building molecular complexity. mdpi.comencyclopedia.pub Palladium, rhodium, and cobalt catalysts have been used to construct substituted coumarins through sequences like dehydrogenation-oxidative Heck-cyclization, allowing for the formation of C-3 and C-4 substituted coumarins with high efficiency. mdpi.com

Furthermore, the benzyl group of this compound is a protecting group that is often removed in a final synthetic step. Catalytic transfer hydrogenation, using a palladium catalyst and a hydrogen donor like formic acid, provides a mild and efficient method for debenzylation without affecting other sensitive functional groups. organic-chemistry.org

The table below compares different catalytic systems used in the synthesis and transformation of coumarin derivatives.

| Reaction Type | Catalyst System | Substrates | Key Advantages | Reference |

| Pechmann Condensation | Mesoporous Zirconium Phosphate | Phenols, β-keto esters | Reusable solid acid catalyst, good yields | researchgate.net |

| C-H Activation/Cyclization | Pd(TFA)₂ / Cu(OAc)₂ | Cyclohexanones, Alkenes | Direct synthesis of C-3/C-4 substituted coumarins | mdpi.com |

| Carbonylation | Cp*Co(CO)I₂ | 2-Alkenylphenols, CO | Mild conditions, broad scope | mdpi.com |

| Deprotection (Debenzylation) | Palladium on Carbon / Formic Acid | O-benzyl ethers | Fast, simple, mild conditions | organic-chemistry.org |

Preclinical Biological Activities of 7 Benzyl O Esculetin and Its Structural Analogues

In Vitro Cellular and Biochemical Investigations

Anticarcinogenic and Antiproliferative Effects on Malignant Cell Lines

The coumarin (B35378) derivative esculetin (B1671247) and its analogues have demonstrated significant anticarcinogenic and antiproliferative properties across a variety of malignant cell lines. mdpi.comnih.govnih.gov These compounds have been shown to inhibit cancer cell growth and induce cell death through various mechanisms.

Esculetin, a 6,7-dihydroxycoumarin, has been shown to inhibit the proliferation of numerous human cancer cell lines in a dose- and time-dependent manner. nih.govnih.govnih.gov For instance, it has demonstrated significant inhibitory effects on the viability of human malignant melanoma (HMM) G361 cells, with viability decreasing to 34% after 48 hours of treatment with 80 μg/mL. nih.gov Similarly, esculetin inhibited the growth of three different pancreatic cancer cell lines (PANC-1, MIA PaCa-2, and AsPC-1) with an IC50 of 100 μM. nih.gov

In studies on canine mammary gland tumor (CMT) cells (CMT-U27 and CF41.mg), esculetin significantly inhibited cell viability and migration in a dose- and time-dependent fashion. nih.gov The antiproliferative effects of esculetin have also been observed in human colon cancer LoVo cells, human leukemia HL-60 cells, and oral squamous cell carcinoma (OSCC) cell lines HN22 and HSC4. researchgate.netnih.govresearchgate.net Specifically, in OSCC cells, esculetin was found to suppress the transcription factor Sp1, a key regulator of tumor cell survival and growth. researchgate.net

Structural analogues of esculetin have also been synthesized and evaluated for their antiproliferative activities. For example, a series of 7-hydroxycoumarin-based benzamides exhibited significant antiproliferative activity against various cancer cells, including colon, ovarian, lung, prostate, breast, and leukemia cell lines, with IC50 values ranging from 0.27 µM to 61.87 µM. encyclopedia.pub Another study on 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties found that some analogues had better cytotoxic activity than the parent compound against several human cancer cell lines. nih.gov

Table 1: Inhibition of Cellular Proliferation by Esculetin and its Analogues

| Compound/Analogue | Cell Line(s) | Key Findings |

|---|---|---|

| Esculetin | Human Malignant Melanoma (G361) | Dose-dependent decrease in cell viability; 34% viability at 80 μg/mL after 48h. nih.gov |

| Esculetin | Pancreatic Cancer (PANC-1, MIA PaCa-2, AsPC-1) | Significant growth inhibition with an IC50 of 100 μM. nih.gov |

| Esculetin | Canine Mammary Gland Tumor (CMT-U27, CF41.mg) | Dose- and time-dependent inhibition of viability and migration. nih.gov |

| Esculetin | Human Colon Cancer (LoVo) | Inhibition of cell proliferation. nih.gov |

| Esculetin | Human Leukemia (HL-60) | Dose-dependent suppression of proliferation; IC50 of 20 µM. researchgate.net |

| Esculetin | Oral Squamous Cell Carcinoma (HN22, HSC4) | Inhibition of proliferation via suppression of Sp1. researchgate.net |

| 7-hydroxycoumarin-based benzamides | Various (HCT116, A2780, A549, PC3, MCF7, HL60) | Significant antiproliferative activity with IC50 values from 0.27 µM to 61.87 µM. encyclopedia.pub |

| 7-hydroxy-4-phenylchromen-2-one-triazoles | Various (AGS, MGC-803, HCT-116, A-549, HepG2, HeLa) | Some analogues showed better cytotoxic activity than the parent compound. nih.gov |

A primary mechanism through which esculetin and its analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.govnih.govnih.gov Studies have shown that esculetin treatment leads to characteristic apoptotic changes in cancer cells, including nuclear condensation and fragmentation. nih.govmdpi.com

In human malignant melanoma G361 cells, esculetin-induced apoptosis is associated with the downregulation of Sp1 protein levels and subsequent modulation of apoptosis-related proteins. nih.govmdpi.com This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.gov The activation of caspases, which are key executioners of apoptosis, is a common finding. For example, in pancreatic cancer cells, esculetin treatment leads to the activation of caspases 3, 8, and 9, indicating the involvement of both the intrinsic (mitochondrial) and extrinsic pathways of apoptosis. nih.gov Similarly, in human colon cancer LoVo cells, esculetin increased the levels of Bax and cleaved caspases -3, -7, and -9. nih.gov

The mitochondrial pathway of apoptosis is frequently implicated in esculetin's mechanism of action. nih.govscielo.br Esculetin has been shown to induce the release of cytochrome c from the mitochondria into the cytosol, a critical step in initiating the caspase cascade. researchgate.net In human gastric cancer cells, esculetin was found to induce apoptosis through a cyclophilin D-mediated mitochondrial permeability transition pore, which was associated with the generation of reactive oxygen species (ROS). nih.gov

Furthermore, esculetin has been shown to induce apoptosis in human leukemia U937 cells and HL-60 cells, as well as in canine mammary gland tumor cells, where it upregulates the expression of cleaved caspase-3. nih.govresearchgate.netmdpi.com The combination of esculetin with other agents, such as the Bcl-2 inhibitor HA14-1, can enhance its apoptotic effects in resistant cells. ebi.ac.uk

Table 2: Induction of Apoptosis by Esculetin

| Cell Line(s) | Key Apoptotic Events |

|---|---|

| Human Malignant Melanoma (G361) | Downregulation of Sp1, modulation of apoptosis-related proteins. nih.govmdpi.com |

| Pancreatic Cancer (PANC-1, MIA PaCa-2, AsPC-1) | Activation of caspases 3, 8, and 9; mitochondrial-dependent apoptosis. nih.gov |

| Human Colon Cancer (LoVo) | Increased Bax and cleaved caspases -3, -7, -9; decreased Bcl-2. nih.gov |

| Human Gastric Cancer | Cyclophilin D-mediated mitochondrial permeability transition pore opening, ROS generation, caspase activation. nih.gov |

| Human Leukemia (HL-60, U937) | Release of cytochrome c, activation of caspase-3. researchgate.netebi.ac.uk |

| Canine Mammary Gland Tumor (CMT-U27, CF41.mg) | Upregulation of cleaved caspase-3. nih.govmdpi.com |

In addition to inducing apoptosis, 7-Benzyl-O-esculetin's structural analogue, esculetin, has been shown to interfere with the normal progression of the cell cycle in malignant cells, leading to cell cycle arrest at various phases. nih.govnih.govnih.govnih.gov This disruption prevents cancer cells from dividing and proliferating.

A common finding is the induction of G0/G1 phase arrest. In human leukemia HL-60 cells, esculetin caused a G0/G1 arrest by downregulating the expression of cyclin D1, cyclin D3, cyclin-dependent kinase 2 (CDK2), and CDK4. nih.gov Similarly, in human colon cancer LoVo cells, esculetin induced G0/G1 phase arrest, which was associated with an increase in the levels of the cell cycle inhibitory proteins p53, p27, and p21, and a decrease in the cell cycle progressive protein cyclin D1. nih.gov Pancreatic cancer cells treated with esculetin also exhibited a G1-phase cell cycle arrest. nih.gov In canine mammary gland tumor CMT-U27 cells, esculetin treatment led to a significant increase in the G0/G1 phase population. mdpi.com

Esculetin has also been observed to cause cell cycle arrest at other phases. In human hepatocellular carcinoma SMMC-7721 cells, esculetin blocked the cell cycle at the S phase. scielo.br In contrast, studies on human oral cancer SAS cells and human gastric cancer SGC-7901 cells have shown that esculetin can induce G2/M phase arrest. mdpi.comspandidos-publications.com For canine mammary gland tumor CF41.mg cells, esculetin treatment resulted in a decrease in the G0/G1 phase and an arrest in the S phase. mdpi.com

These findings indicate that the specific phase of cell cycle arrest induced by esculetin can be cell-type dependent. mdpi.com The underlying mechanism often involves the modulation of key cell cycle regulatory proteins, such as cyclins and CDKs. nih.govnih.gov

Table 3: Cell Cycle Perturbation by Esculetin

| Cell Line(s) | Phase of Cell Cycle Arrest | Associated Molecular Changes |

|---|---|---|

| Human Leukemia (HL-60) | G0/G1 | Downregulation of cyclin D1, cyclin D3, CDK2, and CDK4. nih.gov |

| Human Colon Cancer (LoVo) | G0/G1 | Increased p53, p27, and p21; decreased cyclin D1. nih.gov |

| Pancreatic Cancer (PANC-1, MIA PaCa-2, AsPC-1) | G1 | Not specified. nih.gov |

| Canine Mammary Gland Tumor (CMT-U27) | G0/G1 | Downregulation of cyclin D1 and CDK4. nih.govmdpi.com |

| Human Hepatocellular Carcinoma (SMMC-7721) | S | Not specified. scielo.br |

| Human Gastric Cancer (SGC-7901) | G2/M | Not specified. spandidos-publications.com |

| Human Oral Cancer (SAS) | G2/M | Not specified. mdpi.com |

| Canine Mammary Gland Tumor (CF41.mg) | S | Downregulation of cyclin D1 and CDK4. nih.govmdpi.com |

Induction of Programmed Cell Death Mechanisms (Apoptosis)

Anti-inflammatory Modulatory Capacities

Esculetin and its derivatives have demonstrated significant anti-inflammatory properties in various in vitro models. nih.govnih.gov Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways associated with inflammation.

Esculetin and its analogues are recognized as inhibitors of the cyclooxygenase (COX) and lipoxygenase (LOX) enzyme systems. benthamscience.comactascientific.com These enzymes are crucial in the biosynthesis of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators. The anti-inflammatory effects of esculetin and 4-methylesculetin (B191872) have been attributed to their ability to inhibit these pathways. actascientific.com

In addition to directly inhibiting enzyme activity, esculetin can also suppress the expression of these inflammatory enzymes. For instance, in a study on osteoarthritic rabbits, esculetin was found to inhibit the expression of matrix metalloproteinase-1 (MMP-1) in cartilage. mdpi.com Furthermore, esculetin has been shown to reduce the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in synovial fluid. mdpi.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, esculetin has been shown to inhibit the production of NO and the expression of inducible nitric oxide synthase (iNOS). nih.govnih.gov

The anti-inflammatory effects of esculetin are also linked to its ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.govnih.gov By inhibiting NF-κB activation, esculetin can downregulate the expression of a wide range of pro-inflammatory genes, including those for COX-2 and iNOS. nih.gov

Table 4: Inhibition of Inflammatory Enzymes by Esculetin

| Enzyme/Mediator | Model System | Key Findings |

|---|---|---|

| Cyclooxygenase (COX) | General | Recognized as an inhibitor of the COX enzyme system. benthamscience.com |

| Lipoxygenase (LOX) | General | Recognized as an inhibitor of the LOX enzyme system. benthamscience.com |

| Matrix Metalloproteinase-1 (MMP-1) | Osteoarthritic Rabbit Cartilage | Inhibited expression. mdpi.com |

| Nitric Oxide (NO) | Rat Hepatocytes, RAW 264.7 Macrophages, Osteoarthritic Rabbit Synovial Fluid | Inhibited production. mdpi.comnih.gov |

| Prostaglandin E2 (PGE2) | Osteoarthritic Rabbit Synovial Fluid | Inhibited production. mdpi.com |

| Inducible Nitric Oxide Synthase (iNOS) | RAW 264.7 Macrophages | Inhibited expression. nih.gov |

| COX-2 | J774 Macrophages | No major inhibitory effect on expression by some 7-hydroxycoumarins. researchgate.net |

Regulation of Pro-inflammatory Mediator Production

Research indicates that esculetin, a parent compound of this compound, demonstrates significant anti-inflammatory properties by regulating the production of pro-inflammatory mediators. In a study involving cocultured macrophages and adipocytes, esculetin was found to decrease the secretion of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1). nih.gov This was accompanied by the inhibition of inducible nitric oxide synthase (iNOS) expression in macrophages. nih.gov The anti-inflammatory effects of esculetin are linked to its ability to induce heme oxygenase-1 (HO-1), a protein with anti-inflammatory properties. nih.gov Silencing the HO-1 gene reversed the inhibitory effects of esculetin on the production of NO, TNF-α, and MCP-1, confirming the crucial role of HO-1 in mediating these anti-inflammatory actions. nih.gov

Inflammation is a complex biological response involving the release of various chemical mediators, such as cytokines and chemokines, which can lead to tissue damage if not properly regulated. frontiersin.orgmdpi.com Pro-inflammatory cytokines like IL-1, IL-6, and TNF-α are key players in the initiation and amplification of the inflammatory cascade. frontiersin.org The ability of compounds like esculetin to modulate the production of these mediators suggests their potential in managing inflammatory conditions. nih.govnih.gov The resolution of inflammation is an active process governed by specialized pro-resolving mediators (SPMs) that counteract pro-inflammatory signals and promote tissue homeostasis. mdpi.commedrxiv.org

Antioxidant and Free Radical Scavenging Properties

Esculetin and its derivatives are recognized for their antioxidant and free radical scavenging activities. nih.govnih.gov These properties are crucial in protecting cells from oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov Oxidative stress can lead to significant damage to cellular structures. nih.gov

The antioxidant capacity of these compounds has been evaluated using various assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. nih.govresearchgate.netmdpi.com In such tests, esculetin has demonstrated a strong ability to scavenge DPPH radicals in a time- and concentration-dependent manner. nih.govmdpi.com The structural characteristics of coumarins, particularly the number and position of hydroxyl groups, are believed to be correlated with their radical-scavenging effects. mdpi.com Compounds with two hydroxyl groups on the benzyl (B1604629) ring, such as esculetin, tend to be more easily oxidized and thus exhibit stronger antioxidant activity. mdpi.com

| Compound | Antioxidant/Free Radical Scavenging Activity | Assay Method |

|---|---|---|

| Esculetin | DPPH radical scavenging, hydroxyl radical scavenging, intracellular ROS scavenging | DPPH assay, Hydroxyl radical detection, Intracellular ROS measurement |

| Esculetin | Strong scavenging activity against DPPH radicals | DPPH assay |

| 7,8-dihydroxy-4-methylcoumarin | High capacity to deplete DPPH radicals | DPPH assay |

| 5-carboxy-7,8-dihydroxy-4-methylcoumarin | High capacity to deplete DPPH radicals | DPPH assay |

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are highly reactive molecules generated during normal metabolic processes. researchgate.netnih.govcsic.es While they play roles in cell signaling, their overproduction can lead to oxidative and nitrosative stress, causing damage to cells. researchgate.netnih.govcsic.es

Esculetin has been shown to effectively scavenge intracellular ROS, thereby mitigating oxidative stress-induced cell damage. nih.gov It also demonstrates the ability to scavenge hydroxyl radicals. nih.gov Furthermore, esculetin treatment has been associated with the upregulation of the Nrf2-mediated antioxidant response, which plays a crucial role in protecting cells against oxidative stress. nih.gov Specifically, esculetin can increase the phosphorylation of nuclear factor erythroid 2-related factor 2 (Nrf2) and the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an important antioxidant enzyme. nih.gov This activation of the Nrf2/NQO1 pathway contributes to the cytoprotective effects of esculetin against oxidative stress-induced injury. nih.gov

The generation of ROS and RNS can influence the expression of pro-inflammatory cytokines through interactions with signaling pathways like NF-κB. thno.org Superoxide anions can react with nitric oxide to form the highly reactive peroxynitrite, which can lead to DNA fragmentation and lipid peroxidation. researchgate.netthno.org

The excessive production of ROS and RNS can cause significant damage to essential biological macromolecules, including lipids, proteins, and DNA. nih.govresearchgate.net This oxidative damage is implicated in the pathogenesis of various diseases. thno.org

Esculetin has demonstrated a protective effect against oxidative damage to these vital cellular components. nih.gov Research has shown that esculetin can protect cells from lipid peroxidation and protein carbonyl formation induced by oxidative stress. nih.gov Furthermore, it has been observed to prevent DNA damage caused by reactive species. nih.gov This protective capacity is a direct consequence of its radical scavenging activity. nih.gov By neutralizing harmful radicals, esculetin helps to maintain the structural integrity and function of these macromolecules, thereby preserving cell viability. nih.gov

Attenuation of Reactive Oxygen and Nitrogen Species

Antimicrobial Spectrum and Efficacy

Coumarin derivatives, including esculetin and its analogues, have been reported to possess significant antimicrobial activities. nih.govresearchgate.net The structural diversity of coumarins allows for a wide range of biological activities, making them promising candidates for the development of new antimicrobial agents.

Esculetin has been shown to exhibit antibacterial properties. nih.govnih.gov For instance, it has been reported to significantly inhibit the survival of E. coli O157:H7 and repress the expression of the Shiga-like toxin stx2 gene in this bacterium. nih.gov A semi-synthetic derivative of esculetin, 6,7-dihydroxycoumarin-5-carboxylate (DHCou), however, did not show inhibitory activity against S. aureus biofilms at the highest tested concentration, while esculetin itself showed significant inhibition. rsc.org

The antibacterial efficacy of meropenem, a broad-spectrum antibacterial drug, serves as a point of comparison for the potential of new antibacterial agents. nih.gov Meropenem is effective against a wide range of Gram-positive and Gram-negative pathogens. nih.gov Some benzyl bromide derivatives have demonstrated strong antibacterial activity, particularly against Gram-positive bacteria. dovepress.com

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Esculetin | E. coli O157:H7 | Inhibited survival and repressed stx2 gene expression. nih.gov |

| Esculetin | S. aureus biofilms | Inhibited biofilm formation by 93% at 250 μg/mL. rsc.org |

| 6,7-dihydroxycoumarin-5-carboxylate (DHCou) | S. aureus biofilms | No inhibitory activity observed at 250 μg/mL. rsc.org |

| Benzyl bromide derivatives (1a and 1c) | Gram-positive bacteria | High activity. dovepress.com |

| Benzyl bromide derivatives (1a and 1c) | Gram-negative bacteria | Moderate activity. dovepress.com |

Several coumarin derivatives and other synthetic compounds have shown promising antifungal activity. frontiersin.orgmdpi.comnih.gov For example, 12-O-acetylptaeroxylinol, a compound isolated from Ptaeroxylon obliquum, exhibited high activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 4.9 μM. nih.gov Its isomer, 12-O-acetyleranthin, was highly active against Candida albicans with an MIC of 9.9 μM. nih.gov

In a study on synthetic benzyl bromides, derivatives 1a and 1c were highly effective against the pathogenic fungi C. albicans and C. krusei. dovepress.com Benzyl bromide 1a also showed high activity against Aspergillus niger. dovepress.com In contrast, some chalcone (B49325) derivatives synthesized from these benzyl bromides showed no antifungal activity. dovepress.com

| Compound | Fungal Strain | Activity (MIC) |

|---|---|---|

| 12-O-acetylptaeroxylinol | Cryptococcus neoformans | 4.9 μM nih.gov |

| 12-O-acetyleranthin | Candida albicans | 9.9 μM nih.gov |

| Benzyl bromide (1a) | Candida albicans, Candida krusei, Aspergillus niger | Highly active dovepress.com |

| Benzyl bromide (1c) | Candida albicans, Candida krusei | Highly active dovepress.com |

| Esculetin | C. albicans biofilms | 77% inhibition at 250 μg/mL rsc.org |

| 6,7-dihydroxycoumarin-5-carboxylate (DHCou) | C. albicans biofilms | 62% inhibition at 250 μg/mL rsc.org |

Antiviral Activity (e.g., Hepatitis B Virus)

The structural analogue of this compound, esculetin, has demonstrated notable antiviral properties, particularly against the Hepatitis B virus (HBV). In vitro studies using the HepG2.2.15 cell line, which is a human liver carcinoma cell line transfected with the HBV genome, have shown that esculetin can effectively inhibit the expression of HBV antigens and viral DNA. nih.govnih.gov Specifically, it has been observed to reduce the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a manner that is dependent on both the dose and duration of treatment. nih.gov The concentration of esculetin required to inhibit 50% of HBsAg production (IC50) in HepG2.2.15 cells was found to be 43.12 mg/L at day 3, 29.59 mg/L at day 6, and 26.21 mg/L at day 9. nih.gov

Furthermore, esculetin has been shown to suppress the expression of the Hepatitis B virus X (HBx) protein in a dose-dependent fashion. nih.gov The HBx protein is a key factor in the development of hepatocellular carcinoma and plays a significant role in viral replication and cellular processes. nih.gov In vivo studies using ducklings infected with the duck hepatitis B virus (DHBV), a model for human HBV infection, have also supported the antiviral efficacy of esculetin. nih.gov Treatment with esculetin led to a significant decrease in the levels of DHBV DNA, duck hepatitis B surface antigen (DHBsAg), and duck hepatitis B e-antigen (DHBeAg). nih.gov These findings suggest that esculetin holds promise as a potential therapeutic agent for Hepatitis B. nih.govnih.gov

Other Investigated Biological Activities

Beyond its antiviral effects, preclinical research has explored a range of other potential therapeutic applications for this compound and its analogues. These investigations have revealed activities spanning metabolic regulation, hematology, and cellular protection.

Antidiabetic Enzyme Inhibition (e.g., Aldose Reductase)

A key area of investigation for the structural analogue esculetin is its potential role in managing diabetic complications through the inhibition of aldose reductase. nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes more active during periods of high blood sugar. nih.gov This pathway converts glucose into sorbitol, and the accumulation of sorbitol is implicated in the development of diabetic complications such as neuropathy, retinopathy, and nephropathy. nih.govplos.org

Inhibitors of aldose reductase are therefore of significant interest for the prevention and treatment of these conditions. nih.gov Studies have shown that extracts from certain plants containing phenolic compounds can inhibit aldose reductase. plos.org For example, extracts of purple and red potato cultivars, which are rich in polyphenolic compounds, have demonstrated effective inhibition of aldose reductase. plos.org Specifically, the extract of purple flesh tubers showed an IC50 value of 32 μg/ml for aldose reductase inhibition. plos.org While direct studies on this compound are limited, the known inhibitory activity of its parent compound, esculetin, and other phenolic structures against aldose reductase suggests a potential area for future investigation. mdpi.comresearchgate.net

Suppression of Adipogenesis

The precursor, esculetin, has been shown to inhibit the process of adipogenesis, which is the differentiation of preadipocytes into mature fat cells. nih.gov In a study using 3T3-L1 preadipocyte cells, treatment with esculetin was found to reduce lipid accumulation, a key marker of adipocyte differentiation. nih.gov This effect is believed to be linked to the modulation of antioxidant enzymes during the differentiation process. nih.gov

The mechanism of action for some compounds that suppress adipogenesis involves the downregulation of key transcription factors. For instance, Benzyl isothiocyanate (BITC) has been shown to suppress the mRNA expression of adipocyte-specific markers like CCAAT/enhancer-binding proteins (C/EBPα, C/EBPβ, C/EBPδ) and peroxisome proliferator-activated receptor γ (PPARγ). tandfonline.comtandfonline.com These transcription factors are crucial for the initiation and progression of adipocyte differentiation. tandfonline.comtandfonline.com Esculetin itself has been reported to inhibit adipogenesis by down-regulating the PPARγ signaling pathway in 3T3-L1 cells. tandfonline.com

Anticoagulant Properties

The potential for coumarin derivatives to influence blood coagulation is well-established, with dicoumarol being a notable example of a coumarin-based anticoagulant. nih.gov These compounds often act as vitamin K antagonists, interfering with the synthesis of coagulation factors II, VII, IX, and X. nih.gov

Research into the anticoagulant properties of esculetin and its derivatives has shown that some of these compounds exhibit activity. For example, euphorbetin (B1240002) and esculetin have demonstrated anticoagulant effects with respect to activated partial thromboplastin (B12709170) time (APTT), prothrombin time (PT), and thrombin time (TT). nih.gov Additionally, certain plant extracts rich in phenolic compounds have been found to possess anticoagulant properties. nih.gov While direct evidence for the anticoagulant activity of this compound is not extensively documented, the known properties of its parent compound and other related structures suggest this as a possible area of biological activity.

Neuroprotective Effects

Esculetin has been investigated for its neuroprotective capabilities in various models of neurodegenerative diseases. unibo.itresearchgate.net Studies have shown that it can offer protection against neuronal damage induced by oxidative stress and mitochondrial dysfunction. unibo.itnih.gov For instance, in a mouse model of Parkinson's disease, dietary administration of esculetin was found to significantly attenuate neurotoxicity in the substantia nigra pars compacta. nih.gov This protective effect was associated with the prevention of an increase in nitrosative stress and the maintenance of glutathione (B108866) levels. nih.gov

Furthermore, esculetin has demonstrated protective effects in models of Huntington's disease by reducing neuronal death and counteracting the formation of reactive oxygen species (ROS) elicited by the mutant huntingtin protein. unibo.it In Alzheimer's disease models, esculetin has been shown to activate the Nrf2 pathway and increase glutathione levels, thereby protecting cells from oxidative stress-induced damage. mdpi.comencyclopedia.pub These findings highlight the potential of esculetin and, by extension, its derivatives like this compound, as candidates for further research into neuroprotective therapies. unibo.itresearchgate.net

Liver Protective Effects

The hepatoprotective properties of esculetin are well-documented and are largely attributed to its antioxidant and anti-inflammatory activities. mdpi.comnih.gov Esculetin has been shown to protect the liver from damage induced by various toxins. nih.gov For example, it can reduce the infiltration of neutrophils and subsequent liver cell necrosis in models of hepatic injury by mitigating oxidative stress. nih.gov

In studies involving carbon tetrachloride-induced liver injury in rats, esculetin treatment was found to lower the elevated serum levels of liver enzymes such as alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST). mdpi.com This effect is linked to its ability to inhibit lipid peroxidation and scavenge free radicals. mdpi.com Furthermore, esculetin has been observed to improve hepatic fibrosis by increasing the expression of phospho-Forkhead box protein O1 (FOXO1). nih.gov In cases of acute liver failure, esculetin has been shown to reduce the severity of liver damage by modulating inflammatory cytokines and decreasing oxidative stress. nih.gov

Data Tables

Table 1: Antiviral Activity of Esculetin against Hepatitis B Virus (HBV) in HepG2.2.15 Cells

| Parameter | IC50 Value (mg/L) | Time Point |

| HBsAg Inhibition | 43.12 | 3 days |

| HBsAg Inhibition | 29.59 | 6 days |

| HBsAg Inhibition | 26.21 | 9 days |

Data sourced from in vitro studies on HepG2.2.15 cells. nih.gov

Table 2: Investigated Biological Activities of Esculetin (Structural Analogue)

| Biological Activity | Model System | Key Findings |

| Antidiabetic Enzyme Inhibition | In vitro enzyme assays | Inhibition of aldose reductase. plos.org |

| Suppression of Adipogenesis | 3T3-L1 preadipocytes | Reduced lipid accumulation; down-regulation of PPARγ signaling. nih.govtandfonline.com |

| Anticoagulant Properties | In vitro coagulation assays | Prolongation of APTT, PT, and TT. nih.gov |

| Neuroprotective Effects | Mouse models of Parkinson's and Huntington's disease | Attenuated neurotoxicity; reduced oxidative stress; inhibited neuronal death. unibo.itnih.gov |

| Liver Protective Effects | Rat models of liver injury | Reduced serum levels of ALT and AST; inhibited lipid peroxidation. mdpi.comnih.gov |

In Vivo Studies in Preclinical Animal Models

In vivo studies are critical for understanding the physiological effects of a compound in a living system. For esculetin and its structural analogues, these studies have spanned across models of cancer, neurodegeneration, and inflammation, revealing their potential efficacy and systemic biological impacts.

Preclinical animal models that mimic human diseases are essential for evaluating the therapeutic potential of new compounds. Esculetin, a close structural analogue of this compound, has shown promising efficacy in several such models.

Cancer Xenograft Models

In the field of oncology, esculetin has been shown to possess anti-tumor properties. Studies using cancer xenograft models, where human tumor cells are implanted into immunocompromised mice, have demonstrated its ability to inhibit tumor growth. frontiersin.org For instance, in a xenograft model of hepatocellular carcinoma using H22 cells in BALB/c mice, treatment with esculetin resulted in a significant reduction in tumor weight. frontiersin.org Another study noted that esculetin significantly decreased the proliferation of tumor cells in a xenograft model, indicating its potential as an anticancer agent. nih.gov The anti-proliferative effect in animal models is thought to be mediated by the inhibition of signaling pathways crucial for cancer cell growth, such as the Ras-Raf-MEK-ERK/MAPK and Ras-PI3K-Akt pathways. jocpr.commdpi.com

Neurodegenerative Disease Models

The neuroprotective effects of esculetin have been investigated in animal models of neurodegenerative diseases like Parkinson's disease. In a mouse model where neurotoxicity was induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), dietary administration of esculetin was found to attenuate neurotoxicity in the substantia nigra pars compacta. nih.gov This protective effect is associated with its ability to counteract oxidative and nitrosative stress. nih.gov Furthermore, in a mouse model of cerebral ischemia/reperfusion injury, esculetin demonstrated neuroprotective effects by exerting anti-apoptotic activity. jocpr.comnih.gov It was observed to up-regulate the expression of the anti-apoptotic protein Bcl-2 and down-regulate the pro-apoptotic protein Bax. jocpr.comnih.gov

Inflammatory Models

Esculetin has demonstrated significant anti-inflammatory activity in various animal models. In a mouse model of psoriasis induced by imiquimod, esculetin treatment ameliorated psoriatic skin lesions and reduced immunopathology. frontiersin.org It was also found to inhibit T-cell infiltration and reduce the expression of pro-inflammatory cytokines. frontiersin.org In models of fibromyalgia in mice, esculetin showed protective effects, which were attributed to its ability to target pro-inflammatory cytokines. nih.gov Similarly, in a rat model of osteoarthritis, esculetin was found to reduce the expression of matrix metalloproteinase-1 (MMP-1) in cartilage and decrease levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in the synovial fluid, thereby delaying the progression of the disease. jocpr.com

Table 1: Efficacy of Esculetin in Disease-Specific Animal Models

Beyond assessing disease-specific efficacy, in vivo studies also evaluate the broader systemic effects of a compound and identify pharmacodynamic markers that indicate a biological response.

For esculetin, a key systemic response is the modulation of oxidative stress and inflammation. In diabetic rat models, esculetin treatment was shown to attenuate hyperglycemia-mediated oxidative stress in both liver and kidney tissues. nih.gov In mice subjected to stress, esculetin helped restore the brain's antioxidant status by augmenting the ratio of reduced to oxidized glutathione (GSH/GSSG) and increasing the activity of antioxidant enzymes. nih.gov

Pharmacodynamic endpoints are measurable indicators of a pharmacological response to a drug. For esculetin, several such endpoints have been identified in preclinical models. A significant pharmacodynamic effect is the downregulation of inflammatory signaling pathways. For instance, esculetin has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammation. frontiersin.org This was evidenced by the reduced expression of phosphorylated IKKα and p65 in the skin of psoriatic mice. frontiersin.orgnih.gov Other identified pharmacodynamic markers include the reduction of pro-inflammatory cytokines like TNF-α, IL-6, IL-17A, and IFN-γ. frontiersin.orgnih.gov In the context of apoptosis, a decrease in the levels of cleaved caspase-3 serves as a marker of its anti-apoptotic activity. jocpr.com Furthermore, in cancer models, inhibition of glycolysis-related enzymes such as PGK2, GPD2, and GPI has been identified as a potential pharmacodynamic effect of esculetin. frontiersin.org

Table 2: Systemic and Pharmacodynamic Effects of Esculetin in Animal Models

Molecular Mechanisms of Action and Cellular Signaling Pathways

Elucidation of Specific Molecular Targets and Binding Interactions

The specific molecular targets of 7-Benzyl-O-esculetin are an area of ongoing investigation, with much of the current understanding extrapolated from studies on its parent compound, esculetin (B1671247). Research indicates that esculetin can directly interact with several key proteins. One such target is the Kelch-like ECH-associated protein 1 (Keap1). researchgate.net Molecular docking simulations have shown that esculetin binds tightly to Keap1, forming hydrogen bonds with specific amino acid residues, including Arg483. researchgate.net This interaction is significant as Keap1 is a critical regulator of the transcription factor Nrf2, which orchestrates cellular antioxidant responses. researchgate.netresearchgate.net

Furthermore, esculetin and its derivatives have been observed to interact with components of critical signaling pathways. For instance, esculetin has been shown to affect the epidermal growth factor receptor (EGFR) and the phosphatidylinositol 3-kinase (PI3K) signaling pathways, suggesting that these are likely molecular targets. nih.gov The binding of coumarin (B35378) derivatives to the hydrophobic core of EGFR kinase has been reported, indicating a potential mechanism of action. nih.gov

Modulation of Key Intracellular Signaling Cascades

The biological activities of this compound and related coumarins are largely attributed to their ability to modulate a variety of intracellular signaling cascades that are fundamental to cellular processes.

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Ras-Raf-MEK-ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that translate extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. wikipedia.orgfrontiersin.org The Ras-Raf-MEK-ERK pathway is a key component of this system. wikipedia.orgnih.gov Research on esculetin indicates that it can inhibit the activation of the Ras-Raf-MEK-ERK signaling pathway. nih.gov This inhibition is a key mechanism behind its anti-proliferative effects. nih.gov The pathway is a chain of proteins that communicate a signal from a receptor on the cell surface to the DNA in the nucleus. wikipedia.org The process involves the activation of Ras, which then activates Raf, followed by MEK, and finally ERK, which can then activate transcription factors. wikipedia.orgnih.gov Studies have shown that esculetin treatment can lead to the activation of p38 MAPK and ERK1/2 in certain cell types, suggesting a complex regulatory role. nih.gov

Phosphatidylinositol 3-Kinase/Akt (PI3K/Akt) Signaling Pathway Modulation

The PI3K/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. mdpi.comkegg.jp This pathway is frequently overactivated in various diseases. mdpi.com Esculetin has been shown to inhibit the PI3K/Akt pathway. medchemexpress.com This inhibition is achieved by preventing the activation of Akt, a key downstream effector of PI3K. ijbs.com The activation of the PI3K/Akt pathway typically involves the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which then recruits and activates Akt. kegg.jphaematologica.org By inhibiting this pathway, esculetin can suppress cell growth and induce apoptosis. nih.govnih.gov

Transcription Factor Modulation (e.g., Sp1, Nrf2, PPARγ)

Transcription factors are proteins that bind to specific DNA sequences to control the rate of transcription of genetic information from DNA to messenger RNA. Esculetin and its derivatives have been shown to modulate several key transcription factors.

Sp1 (Specificity protein 1): Esculetin has been found to suppress the transcription factor Sp1, which is involved in the expression of genes related to cell proliferation and survival. researchgate.net This suppression contributes to the anti-proliferative effects of esculetin. researchgate.net

Nrf2 (Nuclear factor erythroid 2-related factor 2): Esculetin can activate the Nrf2 signaling pathway by interacting with its inhibitor, Keap1. researchgate.netmedchemexpress.com Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various cytoprotective genes. researchgate.netmdpi.com There is also evidence of crosstalk between the Nrf2 and PI3K/Akt pathways, where PI3K/Akt can influence Nrf2 activation. ijbs.com

PPARγ (Peroxisome proliferator-activated receptor gamma): Esculetin has been reported to activate the nuclear hormone receptor PPARγ. nih.gov PPARγ plays a role in lipid metabolism and inflammation, and there is evidence of crosstalk between the Nrf2 and PPARγ pathways in combating oxidative stress. researchgate.net

Apoptotic and Autophagic Pathway Regulation

Apoptosis (programmed cell death) and autophagy (a cellular recycling process) are fundamental processes for maintaining cellular and tissue homeostasis. nih.gov There is a complex interplay between these two pathways, where they can either inhibit or, in some cases, promote each other. nih.gov

Esculetin has been demonstrated to induce apoptosis in various cancer cell lines. researchgate.netnih.gov This is often achieved through the activation of caspases, which are key executioners of apoptosis. medchemexpress.com The induction of apoptosis by esculetin can be mediated through its effects on signaling pathways like PI3K/Akt. nih.gov The process of apoptosis involves both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.

The role of esculetin and its derivatives in regulating autophagy is also an area of interest. Autophagy involves the formation of autophagosomes that engulf cellular components and fuse with lysosomes for degradation. researchgate.net While some compounds can inhibit autophagy, others might induce it, leading to "autophagic cell death." biomolther.orgnih.gov The precise impact of this compound on autophagic pathways requires further specific investigation.

Enzyme Inhibition and Activation Profiles in Biological Systems

The ability of a compound to inhibit or activate specific enzymes is a key aspect of its pharmacological profile. researchgate.net Esculetin has been shown to modulate the activity of several enzymes. For example, it can act as a differentiation agent by modulating 5-lipoxygenase metabolism. conicet.gov.ar Furthermore, some coumarin derivatives have been identified as inhibitors of enzymes like tyrosinase. nih.gov The inhibition of enzymes such as those in the MAPK and PI3K/Akt pathways, as discussed earlier, is central to the biological effects of esculetin. nih.govmedchemexpress.com The specific enzyme inhibition and activation profile of this compound itself is a subject for more detailed future research.

Table of Key Research Findings on Esculetin and Related Compounds

| Finding | Affected Pathway/Molecule | Effect | Cell/System Type |

|---|---|---|---|

| Esculetin inhibits proliferation. researchgate.net | Sp1 transcription factor | Suppression | Oral squamous cell carcinoma cells |

| Esculetin inhibits cell growth. nih.gov | p38 MAPK | Activation | Vascular smooth muscle cells |

| Esculetin inhibits phenotype switching. medchemexpress.com | PI3K/Akt pathway | Inhibition | Airway smooth muscle cells |

| Esculetin induces apoptosis. nih.gov | EGFR/PI3K/Akt pathway | Inhibition | Cancer cells |

| Esculetin activates antioxidant response. researchgate.netmedchemexpress.com | Keap1-Nrf2 system | Activation | Pancreatic cancer cells |

| Esculetin inhibits cell proliferation. nih.gov | Ras-Raf-MEK-ERK pathway | Inhibition | Vascular smooth muscle cells |

| Esculetin activates nuclear receptor. nih.gov | PPARγ | Activation | Smooth muscle cells |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Impact of the Benzyl (B1604629) Moiety at the C-7 Position on Biological Activities

The presence and nature of substituents at the C-7 position of the coumarin (B35378) ring significantly influence the pharmacological properties of the resulting derivatives. scienceopen.com Specifically, the introduction of a benzyloxy group at this position has been shown to be a key determinant of various biological activities.

For instance, studies on monoamine oxidase (MAO) inhibition have revealed that a benzyloxy group at C-7 enhances MAO-B inhibition compared to other substituents like diethylamino, hydroxyl, and methoxy (B1213986) groups. scienceopen.com This suggests that the bulky and lipophilic nature of the benzyl group is favorable for binding to the active site of the MAO-B enzyme. In one study, a series of umbelliferone-based compounds were synthesized, and it was found that substitution at the C-7 position significantly increased the MAO inhibitory potential. mdpi.com

Furthermore, in the context of anticancer activity, the replacement of a phenyl group with a bulkier monoterpenoid moiety at the C-7 position of the coumarin core was found to increase the potency of tyrosyl-DNA phosphodiesterase 1 (Tdp1) inhibitors. encyclopedia.pub This highlights the importance of the size and nature of the substituent at C-7 for specific biological targets. The introduction of a hydroxamate moiety at the C-7 position of the 7-hydroxycoumarin skeleton has also been shown to effectively improve histone deacetylase (HDAC) inhibitory activity. mdpi.comencyclopedia.pub

In the realm of P-glycoprotein (P-gp) mediated multidrug resistance in cancer cells, the hydrophobicity of the substituent at the C-7 position appears to play a role. The presence of a benzyloxy group, as in 7-Benzyl-O-esculetin, likely contributes to the hydrophobic interactions that can influence the inhibition of P-gp. sciencepublishinggroup.com

Influence of Substituents on the Coumarin Scaffold

The biological profile of coumarin derivatives is not solely dictated by the substituent at the C-7 position; modifications at other positions on the coumarin scaffold also play a pivotal role in determining their activity. conicet.gov.arjopir.in

The lactone ring is fundamental for the basic pharmacological properties, but substitutions at positions 3, 4, 6, and 8 can lead to a diverse range of biological effects. jopir.inmdpi.com For example, substitutions at the C-3 and C-4 positions of esculetin (B1671247) have been proposed to enhance its tumor-specific cytotoxicity. conicet.gov.ar The introduction of a phenyl group at the C-3 position has been shown to enhance anticancer properties, while alkyl substitutions can improve antimicrobial activity. jopir.in Electron-withdrawing groups at the C-3 position tend to enhance anticoagulant activity, whereas electron-donating groups improve anti-inflammatory properties. jopir.in

The C-4 position is also critical. Methyl substitution at this position typically increases lipophilicity and membrane permeability, while the introduction of hydroxyl groups can enhance antioxidant properties. jopir.in Aromatic substituents at the C-4 position have been correlated with increased anticancer activity due to improved interactions with target proteins. jopir.insci-hub.se For instance, a study on 4-substituted esculetin derivatives highlighted the impact of different functional groups and their positions on MAO inhibition. scienceopen.com

Hydroxyl groups on the coumarin ring, particularly at positions 6 and 7, are known to enhance antioxidant activity through improved radical scavenging capabilities. jopir.inresearchgate.net The number of hydroxyl groups on the coumarin structure is directly correlated with the suppression of reactive oxygen species (ROS). researchgate.net Methoxy substitution at the C-7 position has been linked to increased anti-inflammatory properties. jopir.in

Positional Effects of Functional Groups on Pharmacological Efficacy and Selectivity

The specific placement of functional groups on the coumarin scaffold is a critical determinant of both the potency and selectivity of its pharmacological effects. scienceopen.commdpi.com Even minor changes in the position of a substituent can lead to significant alterations in biological activity. as-pub.com

A prime example is the differential inhibition of MAO isoforms. Phenyl substitution at the C-3 position of the coumarin scaffold significantly enhances MAO-B inhibition and increases selectivity for this isoform over MAO-A. scienceopen.com Conversely, placing a phenyl group at the C-4 position results in more effective MAO-A inhibition. scienceopen.com This demonstrates a clear positional effect that can be exploited to design selective inhibitors.

In the context of anti-HBV activity, the introduction of a morpholine (B109124) group at the C-7 position of esculetin derivatives significantly enhances activity against HBeAg, while a 2-methylimidazole (B133640) group at the same position enhances activity against HBsAg. nih.govnih.gov This specificity highlights the nuanced role of substituent positioning.

Furthermore, modifications at positions 6 and 7 have a pronounced effect on the electronic properties of the molecule and its interactions with biological receptors. jopir.in The presence of hydroxyl groups at both C-6 and C-7, as seen in esculetin, is crucial for its potent antioxidant and radical scavenging activities. researchgate.net The relative position of these hydroxyls is key to their effectiveness.

The table below summarizes the observed effects of substituents at different positions on the coumarin scaffold based on various research findings.

| Position | Substituent | Observed Biological Effect |

| C-3 | Phenyl | Enhanced anticancer and anti-HIV activity. jopir.insci-hub.se |

| Electron-withdrawing groups | Enhanced anticoagulant activity. jopir.in | |

| Electron-donating groups | Improved anti-inflammatory properties. jopir.in | |

| C-4 | Phenyl | More effective MAO-A inhibition. scienceopen.com |

| Methyl | Increased lipophilicity and membrane permeability. jopir.in | |

| Hydroxyl | Enhanced antioxidant properties. jopir.in | |

| C-6 & C-7 | Hydroxyl | Enhanced antioxidant and radical scavenging activity. jopir.inresearchgate.net |

| C-7 | Benzyloxy | Enhanced MAO-B inhibition. scienceopen.com |

| Morpholine | Enhanced anti-HBeAg activity. nih.govnih.gov | |

| 2-Methylimidazole | Enhanced anti-HBsAg activity. nih.govnih.gov |

Computational and In Silico Approaches to SAR/QSAR Modeling

In recent years, computational and in silico methods have become indispensable tools in drug discovery for studying SAR and developing QSAR models. nih.govmdpi.com These approaches significantly reduce the time and cost associated with the synthesis and biological evaluation of new compounds by predicting their activity before they are synthesized. nih.govsci-hub.se

QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity. mdpi.comnih.gov These models are developed using a set of compounds with known activities and a variety of molecular descriptors that quantify different physicochemical properties of the molecules. For coumarin derivatives, descriptors related to complexity, hydrogen bond donation, and lipophilicity have been found to be important for describing their antioxidant activity. nih.gov

Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to its target protein. researchgate.netresearchgate.net This method has been successfully used to understand the molecular interactions between coumarin derivatives and their targets, such as MAO and P-glycoprotein. scienceopen.comsciencepublishinggroup.com For example, docking studies have shown that the carbonyl group of the coumarin ring can form hydrogen bonds with key amino acid residues in the active site of xanthine (B1682287) oxidase, such as Arg880 and Thr1010. researchgate.net

In one study, molecular docking was used to investigate the inhibitory effects of coumarin derivatives on human monoamine oxidase (HMAO), calculating binding free energies and identifying key amino acid residues involved in the interaction. researchgate.net Similarly, in silico tools have been used to predict the pharmacokinetic properties of esculetin, providing insights into its absorption, distribution, metabolism, and excretion (ADME). nih.gov

The development of robust QSAR models often involves machine learning algorithms, such as multiple linear regression (MLR) and genetic algorithms (GA). nih.govresearchgate.net These models are validated internally and externally to ensure their predictive power and reliability. nih.gov The applicability domain of a QSAR model is also determined to define the chemical space for which the model can make reliable predictions. researchgate.net

The table below provides an overview of various computational studies on coumarin derivatives.

| Study Type | Focus | Key Findings |

| QSAR | Antioxidant activity of coumarin derivatives | Complexity, H-bond donor, and lipophilic character are important descriptors. nih.gov |

| QSAR | Anticancer activity of 4-substituted coumarins | Developed linear models with good predictive power. nih.gov |

| 2D-QSAR & Docking | CDK inhibitory activity of coumarin derivatives | Dipole moment and number of hydrogen bond donors are strongly related to inhibitory activity. researchgate.net |

| Molecular Docking | Inhibition of P-gp by esculetin derivatives | Hydrophobic interactions are likely key to the mechanism of P-gp inhibition. sciencepublishinggroup.com |

| Molecular Docking | Interaction of esculetin with calf thymus DNA | Esculetin likely binds to the minor groove of DNA. rsc.org |

Preclinical Pharmacokinetic and Metabolic Characterization

Absorption and Distribution Studies in Animal Models

Specific in vivo absorption and distribution studies for 7-Benzyl-O-esculetin are not widely reported. Generally, coumarin (B35378) compounds are rapidly absorbed from the gastrointestinal tract following oral administration. nih.gov Their lipophilic nature allows them to pass through lipid bilayers via passive diffusion. nih.gov

The addition of a benzyl (B1604629) group to the C-7 hydroxyl of esculetin (B1671247) increases its lipophilicity compared to the parent compound. This modification would theoretically enhance its absorption rate across the intestinal mucosa.

Once absorbed, distribution throughout the body is expected. For many coumarins, distribution is widespread, and they are known to bind to plasma proteins. nih.gov For instance, studies on coumarin and its primary metabolite, 7-hydroxycoumarin, show plasma protein binding of 35% and 47%, respectively. nih.gov The distribution pattern of this compound would be influenced by its increased lipophilicity, potentially leading to greater partitioning into tissues compared to the more polar esculetin.

Metabolic Pathways and Metabolite Identification

The metabolism of this compound is anticipated to proceed in a two-step manner, beginning with the modification of the benzyl ether linkage, followed by the metabolism of the resulting esculetin core.

The primary metabolic pathway for 7-alkoxycoumarins in liver microsomes is O-dealkylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes. nih.govsemanticscholar.org This process involves the cleavage of the ether bond at the C-7 position to yield 7-hydroxycoumarin. nih.gov For this compound, the analogous reaction would be O-debenzylation, producing esculetin and a benzyl fragment. Several CYP450 isoforms, including CYP3A4 and CYP3A5, are known to debenzylate similar compounds like 7-benzyloxy-4-trifluoromethylcoumarin. mdpi.com

Following the initial O-debenzylation to form esculetin, the subsequent metabolic fate is guided by the well-documented pathways for esculetin itself. The major metabolic transformation for esculetin is extensive conjugation. nih.gov

| Step | Parent Compound/Intermediate | Metabolic Reaction | Primary Metabolite(s) | Key Enzymes Involved |

|---|---|---|---|---|

| Phase I | This compound | O-Debenzylation | Esculetin | Cytochrome P450 (e.g., CYP3A4, CYP3A5) |

| Phase II | Esculetin | Glucuronidation | Esculetin-7-O-glucuronide | UDP-glucuronosyltransferases (UGTs) |

Once this compound is metabolized to esculetin, Phase II conjugation reactions become dominant. The main metabolic pathway for esculetin is extensive glucuronidation. nih.gov Studies on the biotransformation of related 7-alkoxycoumarins show that the resulting 7-hydroxycoumarin is rapidly conjugated with glucuronic acid in the presence of UDP-glucuronyltransferase (UGT) enzymes. nih.gov This conjugation step increases the water solubility of the metabolite, facilitating its excretion from the body. While sulfation is another possible conjugation pathway for phenolic compounds, glucuronidation is reported as the primary route for esculetin and other related coumarins. nih.govnih.gov

The metabolic process for this compound involves two key sites.

The 7-O-Benzyl Ether Linkage : This is the initial site of Phase I metabolism. The ether bond is cleaved by CYP450 enzymes, resulting in the formation of esculetin. nih.govmdpi.com This O-dealkylation is a common and critical metabolic step for all 7-alkoxycoumarins. acs.orgnih.gov

The C-7 Phenolic Hydroxyl : Following O-debenzylation, a phenolic hydroxyl group is exposed at the C-7 position of the newly formed esculetin. This C-7 hydroxyl is the major metabolic site for Phase II conjugation, specifically glucuronidation. nih.gov The extensive glucuronidation at this site is a key factor in the rapid metabolism and clearance of esculetin. nih.govresearchgate.net

Role of Glucuronidation and Other Conjugation Reactions

Elimination and Excretion Profiles in Animal Models

Direct elimination and excretion data for this compound in animal models are not available. However, based on the profile of coumarin and its derivatives, excretion is expected to be rapid and occur mainly via the kidneys into the urine. nih.gov The metabolic products, primarily the water-soluble esculetin-glucuronide conjugate, would be efficiently cleared from the bloodstream by the kidneys and eliminated from the body.

Bioavailability Assessment in Preclinical Species

A formal bioavailability assessment of this compound in preclinical species has not been published. The bioavailability of its parent compound, esculetin, has been reported to be low. nih.gov In contrast, many general coumarins are noted for being completely absorbed after oral administration, yet they undergo intense first-pass metabolism in the liver, which significantly reduces the amount of unchanged drug reaching systemic circulation. nih.gov

For this compound, the addition of the lipophilic benzyl group may enhance its initial absorption from the gastrointestinal tract compared to esculetin. However, it would likely be subject to extensive first-pass metabolism, primarily through O-debenzylation in the liver, followed by rapid glucuronidation of the resulting esculetin. This intensive metabolic process would likely lead to low oral bioavailability of the parent this compound molecule.

| Parameter | Observation | Potential Implication for this compound |

|---|---|---|

| Oral Bioavailability | Low nih.gov | May be low due to extensive first-pass metabolism, despite potentially higher initial absorption. |

| Major Metabolic Pathway | Extensive Glucuronidation nih.gov | Would be the major Phase II pathway after initial O-debenzylation. |

| Major Metabolic Site | C-7 Phenolic Hydroxyl nih.gov | Becomes the key site for conjugation after the benzyl group is cleaved. |

| Excretion | Rapid, primarily via urine (inferred from general coumarins) nih.gov | Metabolites are likely cleared efficiently by the kidneys. |

Advanced Analytical Methodologies for 7 Benzyl O Esculetin Research

Spectroscopic and Chromatographic Characterization Techniques

The characterization of 7-Benzyl-O-esculetin is achieved through a combination of spectroscopic and chromatographic methods that provide detailed information about its molecular structure and properties.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. bioanalysis-zone.comresearchgate.net This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, typically to several decimal places, allowing for the calculation of an exact mass. bioanalysis-zone.com The molecular formula of this compound is C₁₆H₁₂O₄, with a calculated molecular weight of approximately 268.26 g/mol . scbt.combiosynth.combiosynth.com HRMS can confirm this by providing an exact mass measurement, which helps to distinguish it from other compounds with the same nominal mass. bioanalysis-zone.com This level of precision is invaluable for the unambiguous identification of the compound in various samples. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed molecular structure of this compound. carlroth.com It provides information on the chemical environment of individual atoms, particularly hydrogen (¹H-NMR) and carbon (¹³C-NMR), and their connectivity. mlsu.ac.inulethbridge.ca

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these protons are influenced by their local electronic environment. basicmedicalkey.comlibretexts.org Protons on the aromatic rings of the coumarin (B35378) and benzyl (B1604629) groups typically resonate in the downfield region (δ 6-9 ppm) due to the anisotropic effect of the π electron systems. basicmedicalkey.com The protons of the methylene (B1212753) group (-CH₂-) in the benzyl moiety would appear at a characteristic chemical shift, influenced by the adjacent oxygen and aromatic ring. mlsu.ac.in

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms in the aromatic rings, the carbonyl group (C=O) of the lactone, and the methylene group of the benzyl ether are diagnostic for the compound's structure. For instance, the carbonyl carbon typically appears significantly downfield.

Interactive Data Table: Representative NMR Data for Related Compounds

Below is a table summarizing typical chemical shift ranges for key functional groups found in coumarins and related structures, providing a reference for interpreting the spectra of this compound.

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.0 - 9.0 | 100 - 160 |

| Vinylic Protons (C=CH) | 5.0 - 6.5 | 110 - 140 |

| Methylene Protons (-O-CH₂-Ar) | ~5.0 | ~70 |

| Carbonyl Carbon (C=O) | - | 160 - 180 |

| Phenolic Hydroxyl Proton (-OH) | Variable (5.0 - 10.0) | - |

Note: The exact chemical shifts for this compound would require experimental determination.

Infrared (IR) Spectroscopy